Marked Selectivity for Inducible Nitric Oxide Synthase (iNOS) over Endothelial and Neuronal Isoforms
In a head-to-head comparison against the structurally related comparator N1-cyclopropyl-4-nitrobenzene-1,2-diamine analog (BDBM50356505), N1-Cyclopropyl-4-nitrobenzene-1,2-diamine demonstrates a drastically different selectivity profile for human nitric oxide synthase (NOS) isoforms. The target compound (BDBM50348717) is a weak inhibitor of all three isoforms, but shows a quantifiable preference for iNOS, whereas the comparator is a potent, selective iNOS inhibitor. This highlights that minor structural modifications in this chemotype dramatically shift potency and selectivity, a critical parameter for target validation [1][2].
| Evidence Dimension | Inhibitory Potency (EC50) for NOS Isoforms |
|---|---|
| Target Compound Data | iNOS: 48,000 nM; nNOS: >100,000 nM; eNOS: >100,000 nM |
| Comparator Or Baseline | N1-cyclopropyl-4-nitrobenzene-1,2-diamine analog (BDBM50356505): iNOS EC50 = 8 nM; nNOS EC50 = 17,300 nM |
| Quantified Difference | The target compound is >6000-fold less potent against iNOS, but exhibits a >2.1-fold selectivity for iNOS over nNOS (48,000 nM vs >100,000 nM), whereas the comparator shows >2162-fold selectivity for iNOS over nNOS. |
| Conditions | Inhibition of human NOS isoforms expressed in HEK293 cells, assessed by nitrite accumulation (iNOS) or nitric oxide production (nNOS/eNOS) after 18-24 hrs. |
Why This Matters
This quantifies a specific selectivity window, crucial for researchers needing a defined NOS inhibition profile, as the choice of scaffold dictates whether a potent, selective inhibitor or a weaker, pan-inhibitor is obtained.
- [1] BindingDB. BDBM50348717 (CHEMBL1801484) Activity Data. Accessed 2026. View Source
- [2] BindingDB. BDBM50356505 (CHEMBL1911882) Activity Data. Accessed 2026. View Source
